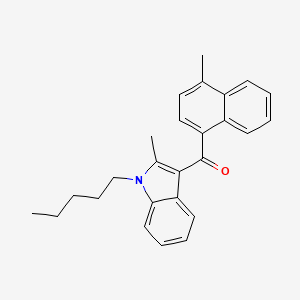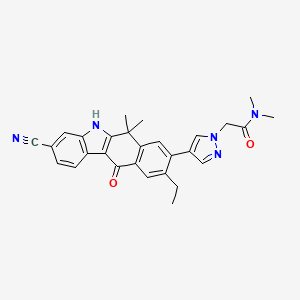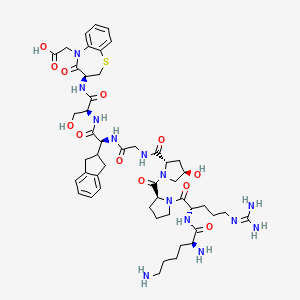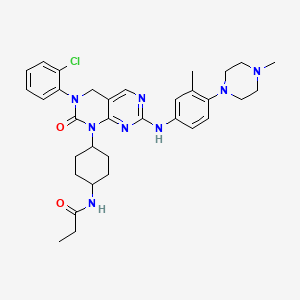
(4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone
Overview
Description
- JWH-149 is the N-pentyl analog of JWH-148.
- It belongs to the class of synthetic cannabimimetics.
- Specifically, it is a ligand for the CB2 receptor.
- Its binding affinity (Ki) at the CB2 receptor is approximately 0.73 ± 0.03 nM .
Mechanism of Action
Target of Action
JWH-149, also known as (4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone or AWD731Y25Z, is a synthetic cannabimimetic . It is a potent but only moderately selective ligand for the CB2 receptor , with a binding affinity of Ki = 0.73 ± 0.03 nM at this subtype . It also binds to the central CB1 receptor . The CB1 and CB2 receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.
Mode of Action
JWH-149 interacts with its targets, the CB1 and CB2 receptors, by binding to them. This binding triggers a series of biochemical reactions that lead to the compound’s effects
Biochemical Pathways
Given that jwh-149 is a synthetic cannabimimetic and interacts with the cb1 and cb2 receptors, it likely affects the endocannabinoid system’s biochemical pathways . The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, mood, appetite, and memory.
Pharmacokinetics
A related compound, jwh-175, has been shown to be rapidly bioactivated to jwh-018 in mice blood . This suggests that JWH-149 may also undergo bioactivation, potentially affecting its bioavailability and pharmacokinetics.
Result of Action
Given its interaction with the cb1 and cb2 receptors, it likely has effects similar to other cannabinoids, which can include analgesia, anti-inflammatory effects, and alterations in mood and cognition .
Biochemical Analysis
Biochemical Properties
JWH-149 binds potently to both the central CB1 receptor and the peripheral CB2 receptor . The binding affinity of JWH-149 for the CB2 receptor is 0.73 ± 0.03 nM .
Cellular Effects
It has been suggested that JWH-149 may have effects on various types of cells and cellular processes . For instance, it has been shown to decrease cytokine-activated secretion of proMMP-2, MMP-2, and MMP-9, reduce Fas ligand and caspase-3-mediated apoptosis, normalize the expression of TGF-beta1, and prevent cytokine-induced increase in glucose uptake into the cell .
Molecular Mechanism
It is known to be a potent but only moderately selective ligand for the CB2 receptor . It binds to the CB2 receptor with a Ki value of 0.73 ± 0.03 nM, showing more than six times selectivity over the CB1 receptor .
Temporal Effects in Laboratory Settings
It has been suggested that JWH-149 may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been suggested that JWH-149 may have dose-dependent effects .
Metabolic Pathways
It has been suggested that JWH-149 may be involved in various metabolic pathways .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for JWH-149 are not widely documented.
- it is typically synthesized through chemical reactions involving naphthoylindole derivatives.
- Industrial production methods remain proprietary and may involve modifications of existing synthetic routes.
Chemical Reactions Analysis
- JWH-149 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction.
- Major products formed from these reactions would be derivatives of JWH-149.
Scientific Research Applications
- JWH-149 has potential applications in several fields:
Medicine: Research explores its effects on the endocannabinoid system and potential therapeutic uses.
Biology: It may serve as a tool compound to study CB2 receptor function.
Chemistry: Understanding its structure-activity relationships aids in designing novel ligands.
Industry: Possible applications in drug development or as analytical standards.
Comparison with Similar Compounds
- JWH-149 stands out due to its selectivity for the CB2 receptor.
- Similar compounds include JWH-120, JWH-122, JWH-148, JWH-193, JWH-210, and JWH-398 .
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-4-5-10-17-27-19(3)25(23-13-8-9-14-24(23)27)26(28)22-16-15-18(2)20-11-6-7-12-21(20)22/h6-9,11-16H,4-5,10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJAMXUOXJGSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203331 | |
| Record name | JWH-149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548461-82-1 | |
| Record name | (4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548461-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-149 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548461821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-149 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWD731Y25Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)


![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)



![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)
